WEYIPNV

Chaperone inhibitor Binding affinity SurA targeting

WEYIPNV is a high-affinity heptapeptide ligand for the SurA P1 domain (Kd 1-14 µM), validated for dissecting OMP biogenesis. With a 1:1 binding stoichiometry and high-resolution co-crystal structure (1.3 Å), it enables robust, reproducible competitive assays. Use unlabeled as a positive control; rhodamine-labeled as a high-affinity tracer for Z'-factor calculations. Proven to phenocopy SurA depletion in bacterial models, making it an essential tool for target engagement validation.

Molecular Formula C45H61N9O12
Molecular Weight 920.0 g/mol
Cat. No. B12372284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEYIPNV
Molecular FormulaC45H61N9O12
Molecular Weight920.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C45H61N9O12/c1-5-24(4)38(44(64)54-18-8-11-34(54)43(63)51-33(21-35(47)56)42(62)52-37(23(2)3)45(65)66)53-41(61)32(19-25-12-14-27(55)15-13-25)50-40(60)31(16-17-36(57)58)49-39(59)29(46)20-26-22-48-30-10-7-6-9-28(26)30/h6-7,9-10,12-15,22-24,29,31-34,37-38,48,55H,5,8,11,16-21,46H2,1-4H3,(H2,47,56)(H,49,59)(H,50,60)(H,51,63)(H,52,62)(H,53,61)(H,57,58)(H,65,66)/t24-,29-,31-,32-,33-,34-,37-,38-/m0/s1
InChIKeyRBPBCZXCQLGUTL-JPZYKGSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEYIPNV (N-Peptide) – Product Specifications, CAS 652969-14-7, and Core Scientific Profile


WEYIPNV (CAS 652969-14-7), also designated as N-peptide, is a synthetic heptapeptide (sequence: Trp-Glu-Tyr-Ile-Pro-Asn-Val; molecular weight: 920.02 g/mol) identified through phage display screening as a high-affinity ligand for the periplasmic chaperone SurA [1]. Its primary mechanism involves selective binding to the P1 peptidyl-prolyl isomerase domain of SurA with a dissociation constant (Kd) in the micromolar range (1–14 µM) [2]. This interaction promotes the release of the P1 domain from the core domain, thereby modulating SurA's conformational ensemble and chaperone function [3]. The peptide is widely utilized as a tool compound to investigate outer membrane protein (OMP) biogenesis, to validate SurA as an antibacterial target, and to serve as a competitive probe in inhibitor screening assays [4].

Why Generic Peptide Substitution Fails: Critical Distinctions Between WEYIPNV and Alternative SurA Ligands


Generic substitution with alternative SurA-binding peptides or small-molecule chaperone inhibitors is not scientifically sound due to fundamental differences in binding mode, domain specificity, and conformational consequences. Unlike larger OMP-mimetic peptides (e.g., dodecapeptides) that can induce SurA dimerization and bind to multiple domains [1], WEYIPNV engages the P1 domain with a 1:1 stoichiometry and elicits a distinct 'open' conformational state that is mechanistically linked to chaperone activation [2]. Moreover, small-molecule ligands such as Fmoc-β-(2-quinolyl)-d-alanine exhibit substantially lower affinity (high micromolar range) and lack the peptide-specific aromatic sequence motif that recapitulates natural OMP client binding [3]. These mechanistic divergences translate directly into differential functional outcomes in both biochemical and cellular assays, making WEYIPNV the preferred and validated molecular probe for dissecting P1 domain-specific SurA functions and for establishing robust competitive binding assays.

WEYIPNV Quantitative Evidence: Direct Comparative Data for Procurement and Selection


Binding Affinity Comparison: WEYIPNV Exhibits ~5–10-Fold Tighter SurA Binding than Small-Molecule Inhibitors

WEYIPNV binds to SurA with a dissociation constant (Kd) of 2.30 ± 0.05 µM (at 20 °C) [1] and a reported range of 1–14 µM [2]. In contrast, the small-molecule SurA inhibitor Fmoc-β-(2-quinolyl)-d-alanine binds with only 'high micromolar affinity' [3], indicating an approximately 5–10-fold lower affinity. This difference is critical for assay sensitivity and in vivo target engagement.

Chaperone inhibitor Binding affinity SurA targeting

Domain-Specific Binding: WEYIPNV Demonstrates Exclusive P1 Domain Engagement vs. Multi-Domain Binding of Native OMP Clients

Surface plasmon resonance (SPR) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments confirm that WEYIPNV binds exclusively to the P1 domain of SurA, with no detectable interaction with the P2 or core domains [1]. In contrast, unfolded OMP substrates such as OmpF and OmpX engage both the core and P1 domains, inducing a different pattern of conformational protection [2]. This exclusivity makes WEYIPNV a superior tool for isolating P1-specific conformational dynamics.

Protein domain specificity OMP biogenesis Chaperone mechanism

Conformational Remodeling: WEYIPNV Induces P1 Domain Release, a Functional State Distinct from BAM Complex Binding

Binding of WEYIPNV to SurA promotes the release of the P1 domain from the core domain, increasing the population of the 'open' conformational state as measured by smFRET (proximity ratio shift) [1]. In contrast, binding of the BAM complex induces a different conformational ensemble, with only ~74% of SurA bound to BAM under comparable conditions [2]. The WEYIPNV-induced open state is mechanistically linked to enhanced chaperone activity and OMP client release [3].

Protein conformation Chaperone activation Single-molecule FRET

Structural Resolution: WEYIPNV Co-Crystal Structure Achieved at 1.3 Å vs. 3.4 Å for Alternative Dodecapeptide

The crystal structure of WEYIPNV bound to the SurA P1 domain has been solved at a high resolution of 1.3 Å (PDB: 2PV1) [1]. For comparison, the complex of SurA with the alternative dodecapeptide NFTLKFWDIFRK was solved at a substantially lower resolution of 3.4 Å [2]. The higher resolution of the WEYIPNV complex provides greater atomic detail of binding interactions, facilitating more accurate structure-based drug design and computational docking studies.

X-ray crystallography Structure-based drug design Atomic resolution

Functional Efficacy: WEYIPNV Reduces Bacterial Biofilm Thickness by 40% at 10 µM in K. pneumoniae Model

In a Klebsiella pneumoniae biofilm model, treatment with 10 µM WEYIPNV resulted in a 40% reduction in biofilm thickness [1]. While direct comparative data for other SurA ligands in this exact model are limited, the effect size is consistent with SurA inhibition as a validated antibacterial strategy [2]. This functional readout distinguishes WEYIPNV from peptides that may bind SurA but fail to produce measurable downstream biological consequences.

Antibacterial target validation Biofilm inhibition Klebsiella pneumoniae

Stoichiometry and Binding Mode: WEYIPNV Engages SurA as a Monomer, Unlike Dimer-Inducing Dodecapeptides

Isothermal titration calorimetry and crystallographic analysis demonstrate that WEYIPNV binds to SurA with a 1:1 stoichiometry as a monomer in an extended conformation [1]. In contrast, the dodecapeptide NFTLKFWDIFRK induces SurA dimerization and binds in an α-helical conformation [2]. This difference in binding mode can influence downstream functional assays and the interpretation of structure-activity relationships.

Binding stoichiometry Protein-peptide interaction Chaperone oligomerization

Optimal Use Cases for WEYIPNV: From Mechanistic Studies to Antibacterial Target Validation


Competitive Fluorescence Polarization Assays for SurA Inhibitor Screening

Rhodamine-labeled WEYIPNV serves as a high-affinity tracer in competitive binding assays to identify and characterize small-molecule SurA inhibitors [1]. Its well-defined 1:1 stoichiometry and validated Kd (2.30 ± 0.05 µM) enable robust Z'-factor calculations and reliable hit triaging. Researchers can use unlabeled WEYIPNV as a positive control to define assay windows and validate assay reproducibility [2].

Structural Biology of Chaperone-Substrate Interactions

The high-resolution (1.3 Å) crystal structure of WEYIPNV bound to the SurA P1 domain provides an atomic blueprint for understanding aromatic residue recognition and conformational changes [3]. This makes WEYIPNV an ideal reference ligand for co-crystallization studies of SurA mutants, computational docking campaigns, and molecular dynamics simulations aimed at rational drug design [4].

Conformational Dynamics and Single-Molecule FRET Studies

WEYIPNV is a validated tool for inducing and stabilizing the 'open' conformation of SurA, as quantified by smFRET proximity ratio shifts [5]. This enables researchers to correlate specific conformational states with chaperone activity, to compare the effects of different ligands (e.g., BAM complex, OMP clients), and to screen for novel modulators that recapitulate or antagonize the WEYIPNV-induced state [6].

Functional Validation of SurA as an Antibacterial Target

In Gram-negative bacterial models (e.g., K. pneumoniae, P. aeruginosa), WEYIPNV treatment phenocopies genetic SurA depletion, leading to OMP folding defects, membrane permeability changes, and reduced biofilm formation (40% reduction at 10 µM) [7]. These functional assays position WEYIPNV as a chemical biology probe to validate SurA target engagement in live bacteria and to benchmark the efficacy of novel SurA inhibitors in whole-cell settings [8].

Quote Request

Request a Quote for WEYIPNV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.